molecular formula C11H11N3O B14144935 N-(3-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 50671-40-4

N-(3-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B14144935
CAS No.: 50671-40-4
M. Wt: 201.22 g/mol
InChI Key: BALDTIKWQRNSBR-UHFFFAOYSA-N
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Description

N-(3-phenyl-1H-pyrazol-5-yl)acetamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 3-phenyl-1H-pyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-phenyl-1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenyl-1H-pyrazol-5-yl)acetamide stands out due to its specific structural features, such as the phenyl group attached to the pyrazole ring, which can influence its reactivity and interactions with biological targets. This compound’s unique properties make it a valuable candidate for further research and development in various scientific fields .

Properties

CAS No.

50671-40-4

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-(5-phenyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C11H11N3O/c1-8(15)12-11-7-10(13-14-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

BALDTIKWQRNSBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=C1)C2=CC=CC=C2

Origin of Product

United States

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